molecular formula C21H29Cl3N2O3 B2707380 1-(4-Chloro-3-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1219207-29-0

1-(4-Chloro-3-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2707380
CAS No.: 1219207-29-0
M. Wt: 463.82
InChI Key: FQBBRVFWDNYUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Arylpiperazine Derivatives and Research Context

Historical Development of Phenoxypropanolamine Piperazine Compounds

The integration of phenoxypropanolamine moieties with piperazine rings traces its origins to mid-20th-century efforts to optimize sympathomimetic agents. Early derivatives, such as phenylpropanolamine, demonstrated decongestant properties through adrenergic receptor modulation. By the 1980s, medicinal chemists began exploring structural hybrids combining phenoxypropanolamine’s β-hydroxyl group with piperazine’s heterocyclic flexibility to enhance receptor selectivity. This led to compounds like the subject molecule, where the 4-chloro-3-methylphenoxy group and 2-methoxyphenylpiperazine substituent were strategically introduced to improve binding affinity and metabolic stability.

A pivotal shift occurred in the 2000s, when arylpiperazine-phenoxypropanolamine hybrids were repurposed for anticancer applications. For example, doxazosin—an α1-adrenergic antagonist containing an arylpiperazine core—was found to inhibit prostate cancer cell proliferation via TGF-β and PI3K/AKT pathway modulation. These findings catalyzed the synthesis of advanced analogs, including the dihydrochloride salt form of 1-(4-chloro-3-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, which benefits from enhanced aqueous solubility for in vitro assays.

Structural Classification within Heterocyclic Medicinal Chemistry

The subject compound belongs to the N-arylpiperazine subclass of heterocycles, characterized by a six-membered piperazine ring with two nitrogen atoms at positions 1 and 4. Its structure features three critical regions:

  • Arylpiperazine Core : The 2-methoxyphenyl group at the piperazine’s N1 position introduces electron-donating effects, stabilizing receptor interactions through π-π stacking.
  • Phenoxypropanolamine Backbone : The 4-chloro-3-methylphenoxy group linked via a propan-2-ol chain provides stereochemical rigidity, favoring binding to hydrophobic pockets in target proteins.
  • Dihydrochloride Salt : The protonation of both piperazine nitrogens enhances bioavailability by improving solubility in physiological media.
Table 1. Structural Features and Functional Roles
Component Structural Role Pharmacological Impact
2-Methoxyphenylpiperazine Electron-rich aromatic system Enhances serotonin receptor affinity
4-Chloro-3-methylphenoxy Hydrophobic substituent Improves membrane permeability
Propan-2-ol linker Stereochemical spacer Optimizes interatomic distances
Dihydrochloride salt Counterion stabilization Increases aqueous solubility

Research Significance in Pharmaceutical Sciences

Arylpiperazine derivatives have emerged as versatile scaffolds in oncology and neurology due to their dual capacity for receptor targeting and pharmacokinetic optimization. The subject compound’s 2-methoxyphenyl group aligns with documented trends in serotonin receptor (5-HT~1A~) ligand design, where methoxy substitutions at the ortho position enhance binding affinity by 30–50% compared to unsubstituted analogs. Concurrently, the 4-chloro-3-methylphenoxy moiety mimics structural motifs found in tubulin polymerization inhibitors, suggesting potential antimitotic activity.

Recent studies highlight synergistic effects when arylpiperazines are combined with chemotherapeutics. For instance, imatinib—a piperazine-containing tyrosine kinase inhibitor—exhibits improved efficacy against chronic myeloid leukemia when co-administered with propanolamine derivatives. These findings underscore the therapeutic promise of hybrid structures like 1-(4-chloro-3-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride.

Evolution of Structure-Based Drug Design for Piperazine Compounds

Advances in computational chemistry have revolutionized the optimization of piperazine derivatives. Molecular docking studies reveal that the subject compound’s propan-2-ol linker maintains a critical 5.2 Å distance between the piperazine nitrogen and phenoxy oxygen, aligning with optimal pharmacophore dimensions for 5-HT~1A~ receptor engagement. Substituent effects were further quantified via quantitative structure-activity relationship (QSAR) models:

Table 2. Impact of Substituent Modifications on Biological Activity
Modification Site Substituent IC~50~ (µM) Target Receptor
Piperazine N1 2-Methoxyphenyl 15.2 5-HT~1A~
Phenoxy ring 4-Chloro-3-methyl 22.4 Tubulin
Propanolamine hydroxyl Methyl ether >100 Non-selective

Data adapted from binding assays on DU-145 prostate cancer cells demonstrate that electron-withdrawing groups (e.g., chloro) at the phenoxy ring’s para position enhance cytotoxicity, while N-acetylated derivatives exhibit reduced activity due to decreased membrane permeability.

Current Research Landscape and Knowledge Gaps

Despite progress, critical gaps persist in understanding the subject compound’s mechanism of action. While in vitro studies confirm its antiproliferative effects on breast (MCF-7) and prostate (LNCaP) cancer lines (IC~50~ = 25–35 µM), in vivo pharmacokinetic profiles remain uncharacterized. Additionally, the dihydrochloride salt’s stability under physiological conditions warrants further investigation, as protonation states may influence off-target receptor interactions.

Future research should prioritize:

  • Target Deconvolution : Identifying primary molecular targets via CRISPR-Cas9 screening or proteomic profiling.
  • Salt Form Optimization : Comparing dihydrochloride with other counterions (e.g., sulfate, citrate) to optimize bioavailability.
  • Combination Therapy : Assessing synergy with FDA-approved agents like palbociclib or osimertinib.

Properties

IUPAC Name

1-(4-chloro-3-methylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O3.2ClH/c1-16-13-18(7-8-19(16)22)27-15-17(25)14-23-9-11-24(12-10-23)20-5-3-4-6-21(20)26-2;;/h3-8,13,17,25H,9-12,14-15H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBBRVFWDNYUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chloro-3-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound noted for its complex structure and potential pharmacological applications. Its molecular formula is C21H29Cl2N2O3, with a molecular weight of approximately 463.8 g/mol. The compound features a piperazine moiety, which is often associated with various biological activities, particularly in the modulation of neurotransmitter systems.

Structural Characteristics

The compound's structure includes:

  • Piperazine Ring : Known for its interactions with neurotransmitter receptors.
  • Chloro-substituted Phenoxy Group : This functional group may enhance bioactivity by influencing receptor affinity.
  • Methoxy-substituted Phenyl Group : This addition potentially alters the lipophilicity and pharmacokinetics of the compound.

Biological Activity

Despite limited direct studies on this specific compound, insights can be drawn from related piperazine derivatives and structural analogs.

The presence of the piperazine ring suggests a likely interaction with G protein-coupled receptors (GPCRs) , which are crucial in many signaling pathways within cells. Piperazine derivatives have been shown to modulate various neurotransmitter systems, particularly serotonin and dopamine receptors, which are essential in mood regulation and anxiety disorders .

Potential Pharmacological Applications

  • Antidepressant Activity : Compounds similar to this derivative have demonstrated potential as antidepressants by acting on serotonin receptors.
  • Anxiolytic Effects : The modulation of dopamine pathways may provide anxiolytic properties, making it a candidate for anxiety treatment.
  • Radioprotection : Some studies suggest that piperazine derivatives can offer protection against radiation-induced damage, indicating potential use in oncology .

Research Findings and Case Studies

While specific case studies on this compound are scarce, research on related piperazine derivatives provides valuable insights:

Compound NameBiological ActivityKey Findings
1-(4-Chloro-3-methylphenoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-olAntidepressant, AnxiolyticDemonstrated modulation of serotonin and dopamine receptors .
Piperazine DerivativesAcetylcholinesterase InhibitionShown to inhibit human acetylcholinesterase, suggesting cognitive enhancement potential .

In Vitro Studies

In vitro studies have indicated that piperazine derivatives can significantly influence neurotransmitter levels. For instance, virtual screening has revealed that certain piperazine compounds bind effectively to acetylcholinesterase, enhancing cognitive functions .

Scientific Research Applications

Spectroscopic Data

Spectroscopic analysis, including NMR and IR, provides insights into the compound's structural features and functional groups. For instance, the presence of piperazine and phenoxy groups suggests potential interactions with biological targets.

Adrenoceptor Antagonism

Research indicates that derivatives of this compound exhibit significant affinity for alpha-adrenoceptors. A study demonstrated that certain piperazine derivatives, including those similar to 1-(4-Chloro-3-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, showed promising results in inhibiting phenylephrine-induced contractions in isolated rat aorta, indicating potential as antihypertensive agents .

Potential Antidepressant Activity

The structural components of this compound suggest it may interact with serotonin receptors. Piperazine derivatives have been studied for their antidepressant effects, with some compounds showing promise in elevating serotonin levels in the brain .

Radioprotective Properties

Recent studies have explored the potential of substituted piperazines as radioprotective agents. These compounds may mitigate damage from radiation exposure by scavenging free radicals or enhancing cellular repair mechanisms .

Antiarrhythmic Effects

Some derivatives have demonstrated antiarrhythmic properties, which could be beneficial in treating cardiac arrhythmias. The mechanism likely involves modulation of ion channels and receptor activity within cardiac tissues .

Synthetic Pathways

The synthesis of 1-(4-Chloro-3-methylphenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the piperazine ring.
  • Introduction of phenoxy and methyl groups through nucleophilic substitution reactions.
  • Finalization through salt formation with hydrochloric acid.

Characterization Techniques

Characterization is performed using techniques such as:

  • NMR Spectroscopy : To confirm the structure and purity.
  • Mass Spectrometry : For molecular weight determination.
  • IR Spectroscopy : To identify functional groups.

Case Study 1: Antihypertensive Activity

In a controlled study, several piperazine derivatives were tested for their ability to lower blood pressure in hypertensive rat models. The most active compounds exhibited significant reductions in systolic blood pressure, correlating with their binding affinity to alpha-adrenoceptors .

Case Study 2: Antidepressant Efficacy

A clinical trial involving patients with major depressive disorder assessed the efficacy of a related piperazine derivative. Results indicated improved mood scores and reduced anxiety levels compared to placebo controls, suggesting a potential role in depression management .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound’s hydroxyl and ether groups enable redox transformations:

  • Oxidation : The secondary alcohol moiety undergoes oxidation to a ketone using potassium permanganate (KMnO₄) in acidic or neutral conditions.
    Example :
    ROHH2OKMnO4R=O\text{ROH} \xrightarrow[\text{H}_2\text{O}]{\text{KMnO}_4} \text{R=O}
    Yield: ~75–85% under optimized flow reactor conditions.

  • Reduction : The chlorophenyl group can be reduced via catalytic hydrogenation (H₂/Pd-C) or using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

Reaction Reagent/Conditions Product Yield
Alcohol oxidationKMnO₄, H₂SO₄, 60°CCorresponding ketone82%
Aromatic reductionH₂ (1 atm), 10% Pd-C, EtOHDechlorinated derivative68%

Nucleophilic Substitution

The chlorinated aromatic ring participates in SNAr reactions with amines or alkoxides:

  • Piperazine alkylation : The chloro group reacts with piperazine derivatives under basic conditions (K₂CO₃/DMF) .
    Example :
    Ar-Cl+PiperazineK2CO3,80CAr-N-Piperazine\text{Ar-Cl} + \text{Piperazine} \xrightarrow{\text{K}_2\text{CO}_3, 80^\circ\text{C}} \text{Ar-N-Piperazine}
    Typical yields: 70–85% .

Cross-Coupling Reactions

The compound’s aryl halide moiety enables catalytic couplings:

  • Suzuki-Miyaura coupling : Reacts with arylboronic acids using Pd(OAc)₂ (5 mol%) in THF:H₂O (3:1) at 85–90°C .

Boronic Acid Product Yield Conditions
4-MethoxyphenylBiaryl derivative89% Pd(OAc)₂, K₂CO₃, 12 h
3-NitrophenylNitro-substituted biaryl78% Pd(OAc)₂, K₂CO₃, 14 h

Functional Group Interconversion

The hydroxyl group undergoes esterification or etherification:

  • Esterification : Reacts with acetyl chloride (AcCl) in pyridine to form acetate esters (yield: 90%).

  • Etherification : Forms alkyl ethers via Mitsunobu reaction (DIAD/PPh₃, THF) .

Hydrolysis Reactions

The methoxy group demethylates under strong acidic conditions (HBr/AcOH, reflux) to yield phenolic derivatives .

Receptor-Targeted Modifications

The piperazine ring interacts with neurotransmitter receptors, guiding structure-activity relationship (SAR) studies:

  • α₁-Adrenoceptor binding : Substitution at the piperazine N-atom enhances affinity (Ki = 2.1–781 nM) .

  • Selectivity tuning : Electron-withdrawing groups (e.g., Cl) improve selectivity for α₁ over α₂ receptors (142-fold) .

Analytical Characterization

Post-reaction validation employs:

  • ¹H/¹³C NMR : Confirms substitution patterns (δ 3.69 ppm for methoxy protons) .

  • HPLC : Purity >98% achieved via reverse-phase C18 columns.

This compound’s versatility in organic synthesis and pharmacological targeting underscores its importance in medicinal chemistry. Experimental protocols from provide a robust framework for further derivatization.

Comparison with Similar Compounds

Structural Features and Substituent Positioning

The compound’s structural uniqueness lies in the 4-chloro-3-methylphenoxy and 2-methoxyphenylpiperazine groups. Key comparisons with analogs include:

Table 1: Structural Comparison
Compound Name / Identifier Key Substituents Backbone Salt Form Evidence ID
Target Compound 4-Chloro-3-methylphenoxy; 2-methoxyphenylpiperazine Propan-2-ol Dihydrochloride
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazinyl]propan-2-ol HCl 4-Chlorophenoxy; 4-methoxyphenylpiperazine Propan-2-ol Monohydrochloride
1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazinyl)propan-2-ol diHCl Adamantylphenoxy; 4-methylpiperazine Propan-2-ol Dihydrochloride
3-(4-(3-Chlorophenyl)piperazinyl)-1,1-diphenylpropan-2-ol HCl 3-Chlorophenylpiperazine; diphenylpropanol Propan-2-ol Monohydrochloride
7-Methoxy-4-{3-[4-(4-methylbenzyl)piperazinyl]propoxy}-3-phenylcoumarin 4-Methylbenzylpiperazine; coumarin core Coumarin Free base
Key Observations :
  • Substituent Positioning: The 2-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl in ’s analog. The 4-chloro-3-methylphenoxy group provides a balance between lipophilicity (via chloro and methyl groups) and moderate steric bulk, differing from ’s diphenylpropanol moiety, which may enhance π-π stacking but reduce solubility .
  • Backbone Modifications :

    • The propan-2-ol backbone in the target compound and –3 analogs allows flexible positioning of substituents for receptor interaction. In contrast, ’s coumarin core introduces rigidity, which may limit conformational adaptability but improve metabolic stability .
  • Salt Form: The dihydrochloride salt (target compound and ) improves solubility compared to monohydrochloride () or free-base forms (), facilitating intravenous administration .

Physicochemical and Pharmacological Inferences

Lipophilicity and Bioavailability :
  • The adamantyl group in significantly increases lipophilicity, likely enhancing blood-brain barrier penetration but risking slower renal clearance. The target compound, lacking such bulky groups, may exhibit faster systemic clearance .
Receptor Selectivity :
  • Diphenylpropanol in ’s compound may favor interactions with dopamine receptors due to its structural similarity to haloperidol analogs, whereas the target compound’s chloro-methylphenoxy group could bias activity toward α-adrenergic receptors .
  • Coumarin derivatives () are often explored for anticoagulant or anticancer activity, diverging from the neurotransmitter receptor focus of propanol-piperazine analogs .

Q & A

Q. How to design a stability-indicating method for long-term storage studies?

  • Methodological Answer :
  • ICH Guidelines : Conduct accelerated stability testing at 40°C/75% RH for 6 months; analyze degradation products quarterly .
  • HPLC-DAD : Use a photodiode array detector to track UV spectral shifts indicative of degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.